Naftidrofuryl

Description

NAFRONYL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Naftidrofuryl (INN, also known as nafronyl or as the oxalate salt nafronyl oxalate) is a drug used in the management of peripheral and cerebral vascular disorders. It is claimed to enhance cellular oxidative capacity and to be a spasmolytic. It may also be a 5-HT2 receptor antagonist (L999).

A drug used in the management of peripheral and cerebral vascular disorders. It is claimed to enhance cellular oxidative capacity and to be a spasmolytic. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1310) It may also be an antagonist at 5HT-2 serotonin receptors.

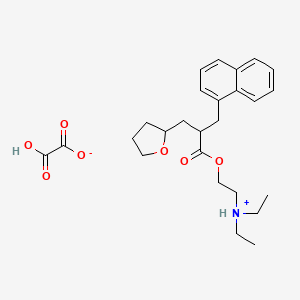

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAFPSLPKGSANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023344 | |

| Record name | Nafronyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31329-57-4 | |

| Record name | Naftidrofuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31329-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftidrofuryl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftidrofuryl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nafronyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftidrofuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTIDROFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naftidrofuryl's Impact on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftidrofuryl, a vasoactive agent with a multifaceted mechanism of action, has demonstrated significant effects on cellular metabolism, particularly on mitochondrial respiration. This technical guide provides an in-depth analysis of this compound's influence on the mitochondrial electron transport chain, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The primary mode of action on mitochondria involves an enhancement of respiratory efficiency, characterized by an increase in the Respiratory Control Ratio (RCR), predominantly through a reduction in state 4 respiration. Furthermore, this compound has been shown to restore the activity of key mitochondrial enzymes, notably succinate dehydrogenase (Complex II), in compromised mitochondria. This guide is intended to serve as a comprehensive resource for researchers investigating mitochondrial bioenergetics and for professionals in the field of drug development exploring the therapeutic potential of metabolic modulators.

Introduction to this compound

This compound is a pharmaceutical agent primarily known for its vasodilatory properties, which are attributed to its antagonism of serotonin 5-HT2 receptors.[1][2] Clinically, it is used in the management of peripheral and cerebral vascular disorders, such as intermittent claudication.[2] Beyond its effects on blood vessels, this compound exhibits significant metabolic modulating properties, enhancing cellular oxygen and glucose utilization and boosting ATP production, especially in ischemic conditions.[3] These metabolic benefits are closely linked to its direct impact on mitochondrial function.

Mechanism of Action on Mitochondrial Respiration

This compound's primary effect on mitochondrial respiration is the improvement of coupling between oxygen consumption and ATP synthesis. This is quantitatively assessed by the Respiratory Control Ratio (RCR), which is the ratio of state 3 (active, ADP-stimulated) to state 4 (resting) respiration. This compound increases the RCR, indicating more efficient oxidative phosphorylation.

This increase in RCR is primarily achieved by a more significant reduction in the proton leak-associated state 4 respiration compared to the ATP-producing state 3 respiration. This suggests that this compound may reduce the dissipation of the proton gradient across the inner mitochondrial membrane, thereby improving the efficiency of ATP synthase.

Furthermore, this compound has been shown to directly influence the activity of specific components of the electron transport chain. Studies have demonstrated its ability to protect Complex III from inhibition and to restore the function of succinate dehydrogenase (Complex II) in mitochondria that have been metabolically compromised.

Signaling Pathway and Mechanism of Action

Caption: this compound's mechanism of action on mitochondria.

Quantitative Data on Mitochondrial Respiration

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration. The data is derived from published literature and presented as percentage changes from control conditions.

Table 1: Effect of this compound on Mitochondrial Respiration States

| Parameter | Substrate | Tissue Source | This compound Concentration | % Change from Control | Reference |

| State 4 Respiration | Succinate | Rat Liver Mitochondria | 47 ng/mL | -32% | |

| State 3 Respiration | Succinate | Rat Liver Mitochondria | 47 ng/mL | Less pronounced decrease than State 4 | |

| Respiratory Control Ratio (RCR) | Succinate | Rat Liver Mitochondria | 47 ng/mL | Increased |

Table 2: Effect of this compound on Mitochondrial Electron Transport Chain Complex Activity

| Complex | Condition | Tissue Source | This compound Concentration | Effect | Reference |

| Complex II (Succinate Dehydrogenase) | Impaired by cerebral embolism | Rat Brain Mitochondria | 0.1 - 1 µM | Significant restoration of activity | |

| Complex III | Inhibition by Antimycin A | Rat Liver Mitochondria | 47 ng/mL | 42% protection from inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on mitochondrial respiration.

High-Resolution Respirometry for Determination of RCR

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to determine the effects of this compound on state 3 and state 4 respiration and to calculate the RCR.

Experimental Workflow

Caption: Workflow for high-resolution respirometry.

Materials:

-

Isolated mitochondria (e.g., from rat liver or brain)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2·6H2O, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

-

This compound stock solution

-

Substrates: e.g., Succinate (for Complex II-linked respiration), Pyruvate + Malate (for Complex I-linked respiration)

-

ADP solution

-

Cytochrome c solution (to test outer mitochondrial membrane integrity)

-

Oligomycin (ATP synthase inhibitor, for measurement of LEAK respiration)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the desired tissue using differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Respirometer Setup: Calibrate the oxygen electrodes of the high-resolution respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to each chamber and allow the signal to stabilize at 37°C.

-

Addition of Mitochondria: Add an appropriate amount of isolated mitochondria (typically 0.05-0.1 mg/mL) to each chamber.

-

Drug Incubation: Add this compound to the treatment chamber to the desired final concentration (e.g., 47 ng/mL). Add an equivalent volume of vehicle to the control chamber. Incubate for a specified period (e.g., 10 minutes).

-

Substrate Addition (State 2): Add the desired substrate (e.g., 10 mM succinate) to initiate electron flow and measure the resulting state 2 oxygen consumption rate.

-

ADP Addition (State 3): Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate ATP synthesis and measure the maximal state 3 respiration rate.

-

State 4 Respiration: After the added ADP is completely phosphorylated to ATP, the respiration rate will decrease to the state 4 level. Record this rate.

-

Data Analysis: Calculate the Respiratory Control Ratio (RCR) by dividing the state 3 respiration rate by the state 4 respiration rate. Compare the RCR values between the control and this compound-treated mitochondria.

Spectrophotometric Assay for Succinate Dehydrogenase (Complex II) Activity

This protocol describes a method to measure the activity of succinate dehydrogenase by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Isolated mitochondria or tissue homogenate

-

Spectrophotometer

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Succinate solution

-

Decylubiquinone (Coenzyme Q analog)

-

2,6-dichlorophenolindophenol (DCPIP)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Potassium cyanide (KCN) (Complex IV inhibitor)

-

This compound stock solution

Procedure:

-

Sample Preparation: Prepare a mitochondrial suspension or tissue homogenate and determine the protein concentration.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, rotenone (to inhibit Complex I), antimycin A (to inhibit Complex III), and KCN (to inhibit Complex IV).

-

Drug Incubation: Add this compound to the sample cuvette to the desired final concentration (e.g., 1 µM). Add vehicle to a control cuvette.

-

Initiation of Reaction: Add DCPIP and decylubiquinone to the cuvettes. Start the reaction by adding succinate.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time. The rate of decrease in absorbance is proportional to the activity of Complex II.

-

Data Analysis: Calculate the specific activity of succinate dehydrogenase (e.g., in nmol DCPIP reduced/min/mg protein) and compare the activity between the control and this compound-treated samples.

Spectrophotometric Assay for Complex III Activity

This protocol details the measurement of Complex III (ubiquinol-cytochrome c reductase) activity by following the reduction of cytochrome c.

Materials:

-

Isolated mitochondria

-

Spectrophotometer

-

Assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.5, containing 5 mM MgCl2)

-

Reduced decylubiquinone (DBH) as substrate

-

Cytochrome c (oxidized)

-

Rotenone

-

KCN

-

Antimycin A (a specific Complex III inhibitor)

-

This compound stock solution

Procedure:

-

Sample Preparation: Prepare a mitochondrial suspension and determine the protein concentration.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, rotenone, KCN, and oxidized cytochrome c.

-

Drug Incubation: Add this compound to the sample cuvette to the desired final concentration (e.g., 47 ng/mL). Add vehicle to a control cuvette. To assess the protective effect, an inhibitor like antimycin A would be added after the pre-incubation with this compound.

-

Initiation of Reaction: Start the reaction by adding the substrate, reduced decylubiquinone.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 550 nm (the wavelength at which reduced cytochrome c absorbs) over time. The rate of increase in absorbance is proportional to Complex III activity.

-

Data Analysis: Calculate the specific activity of Complex III (e.g., in nmol cytochrome c reduced/min/mg protein). To determine the protective effect of this compound, compare the residual activity in the presence of an inhibitor (like antimycin A) with and without this compound pre-incubation.

Conclusion and Future Directions

This compound exerts a beneficial impact on mitochondrial respiration by enhancing the coupling of oxidative phosphorylation, primarily through a reduction in state 4 respiration. Its ability to restore the activity of key electron transport chain components, such as Complex II and protect Complex III, underscores its potential as a metabolic modulator. The data and protocols presented in this guide provide a robust framework for further investigation into the precise molecular targets of this compound within the mitochondria and for exploring its therapeutic applications in diseases associated with mitochondrial dysfunction.

Future research should focus on elucidating the exact binding sites of this compound on mitochondrial proteins and on quantifying its effects on other mitochondrial processes, such as reactive oxygen species production and mitochondrial biogenesis. Such studies will further refine our understanding of this drug's multifaceted mechanism of action and may pave the way for the development of novel therapies targeting mitochondrial bioenergetics.

References

Methodological & Application

Application Note: Caco-2 Cell Permeability Assay for Naftidrofuryl Oxalate

Introduction

Naftidrofuryl oxalate is a vasodilator used in the management of peripheral and cerebral vascular disorders.[1] Its therapeutic effects are primarily attributed to its antagonism of 5-HT2 serotonin receptors, leading to vasodilation and improved blood flow.[1][2] Understanding the intestinal permeability of this compound oxalate is crucial for predicting its oral absorption and bioavailability. The Caco-2 cell permeability assay is a well-established and regulatory-accepted in vitro model for predicting the in vivo absorption of drugs across the gut wall.[3][4] This application note provides a detailed protocol for assessing the permeability of this compound oxalate using the Caco-2 cell monolayer model and presents relevant data for its classification.

Principle of the Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colorectal carcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins. When cultured on semipermeable membranes, these cells form a barrier that can be used to study the transport of compounds from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood, and vice versa. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer. A bidirectional assay, measuring both AP to BL and BL to AP transport, allows for the determination of an efflux ratio, which can indicate the involvement of active efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Biopharmaceutics Classification System (BCS) for this compound Oxalate

Based on its high solubility and high permeability characteristics determined through Caco-2 monolayer studies, this compound oxalate has been suggested to belong to BCS Class I. This classification indicates that the drug is well-absorbed, and its absorption is unlikely to be limited by its dissolution rate or permeability.

Experimental Data

Table 1: Apparent Permeability Coefficients (Papp) of this compound Oxalate and Caffeine in the Caco-2 Model

| Compound | Concentration (mg/mL) | Direction | Papp (x 10⁻⁶ cm/s) |

| This compound Oxalate | 0.125 | AP to BL | > 100 |

| BL to AP | 84.1 | ||

| 0.200 | AP to BL | > 100 | |

| BL to AP | 78.8 | ||

| Caffeine (Reference) | 0.500 | AP to BL | High |

| BL to AP | High |

Data sourced from a study on the solubility and permeability of this compound oxalate. Caffeine is used as a reference compound for high permeability.

Table 2: Interpretation of Caco-2 Permeability Data

| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |

| < 1.0 | Low | < 20% |

| 1.0 - 10.0 | Moderate | 20% - 80% |

| > 10.0 | High | > 80% |

This is a general classification scheme used in the pharmaceutical industry.

Experimental Protocols

1. Caco-2 Cell Culture

-

Cell Line: Caco-2 cells (e.g., from ATCC, HTB-37).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells every 3-4 days at 80-90% confluency.

-

Seeding on Transwell® Inserts: Seed Caco-2 cells at a density of approximately 2.6 x 10⁵ cells/cm² onto polycarbonate filter inserts (e.g., 12-well or 24-well plates).

-

Differentiation: Culture the cells on the inserts for 18-22 days to allow for the formation of a confluent and differentiated monolayer. Change the culture medium every 2-3 days.

2. Monolayer Integrity Assessment

-

Transepithelial Electrical Resistance (TEER): Before the transport experiment, measure the TEER of the Caco-2 monolayer using an epithelial volt-ohmmeter. Only use monolayers with TEER values greater than 600 Ω·cm² for the assay.

-

Paracellular Marker Permeability: The permeability of a paracellular marker, such as Lucifer Yellow, can also be assessed to confirm the integrity of the tight junctions.

3. Cytotoxicity Assay

-

Purpose: To determine the non-toxic concentrations of this compound oxalate to be used in the permeability study.

-

Method: An MTT assay can be performed. Expose Caco-2 cells to a range of this compound oxalate concentrations for a duration equivalent to the transport experiment (e.g., 2 hours).

-

Results for this compound Oxalate: Concentrations of 0.125 mg/mL and 0.200 mg/mL were found to be non-cytotoxic to Caco-2 cells. A concentration of 0.250 mg/mL showed a decrease in cell viability.

4. Bidirectional Transport Study

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4.

-

Preparation:

-

Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.

-

Prepare dosing solutions of this compound oxalate in the transport buffer at the desired concentrations (e.g., 0.125 mg/mL and 0.200 mg/mL).

-

-

Apical to Basolateral (A-B) Transport:

-

Add the this compound oxalate dosing solution to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking (e.g., 100 rpm) for 2 hours.

-

At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed transport buffer.

-

-

Basolateral to Apical (B-A) Transport:

-

Add the this compound oxalate dosing solution to the basolateral (donor) compartment.

-

Add fresh transport buffer to the apical (receiver) compartment.

-

Follow the same incubation and sampling procedure as for the A-B transport.

-

5. Sample Analysis

-

Analytical Method: Quantify the concentration of this compound oxalate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

6. Data Analysis

-

Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

-

A is the surface area of the cell monolayer.

-

C₀ is the initial concentration of the compound in the donor compartment.

-

-

Efflux Ratio (ER) Calculation: The ER is calculated as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

Caption: Caco-2 Permeability Assay Workflow.

Caption: Caco-2 Transport Mechanisms.

References

Application Notes and Protocols for Naftidrofuryl Administration in a Rat Model of Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and evaluation of Naftidrofuryl in two established rat models of ischemic stroke: Middle Cerebral Artery Occlusion (MCAO) and Microsphere Embolism. The information is intended to guide researchers in designing and executing preclinical studies to investigate the neuroprotective effects of this compound.

Introduction

This compound is a vasoactive compound with a dual mechanism of action that makes it a candidate for neuroprotection in ischemic stroke. It acts as a selective 5-HT2 receptor antagonist, counteracting the vasoconstrictive and pro-aggregatory effects of serotonin released during ischemia.[1] Additionally, this compound enhances cellular energy metabolism by improving glucose utilization, which may protect neurons from ischemic damage.[1] Preclinical studies in rodent models of stroke are crucial for elucidating its therapeutic potential and mechanisms of action.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in rat models of ischemic stroke.

Table 1: Effect of this compound on Infarct Volume and Cerebral Blood Flow

| Parameter | Ischemic Model | Animal Strain | This compound Dose | Administration Route | Outcome | Reference |

| Infarct Volume (TTC Staining) | Microsphere Embolism | Not Specified | 15 mg/kg/day | Intraperitoneal | Smaller unstained areas on days 3 and 7 compared to untreated rats. | [2] |

| Cerebral Blood Flow | Microsphere Embolism | Not Specified | 15 mg/kg/day | Intraperitoneal | Higher striatal and hippocampal blood flow on day 3 compared to untreated rats. | [2] |

| Neuronal Necrosis | Forebrain Ischemia | Not Specified | 10 mg/kg | Intraperitoneal | Reduced percentage of necrotic neurons in the CA1 and CA4 sectors of the hippocampus. | [3] |

Table 2: Representative Neurological Scoring Following Ischemic Stroke in Rats

Note: No specific neurological score data for this compound in a rat stroke model was found in the searched literature. This table provides a widely used scoring system for assessing neurological deficits in MCAO models, which can be adapted for studies investigating this compound.

| Score | Description of Deficit |

| 0 | No observable neurological deficit. |

| 1 | Forelimb flexion. |

| 2 | Decreased resistance to lateral push (and forelimb flexion). |

| 3 | Unilateral circling. |

| 4 | Spontaneous circling. |

| 5 | Unable to walk without falling. |

Experimental Protocols

Ischemic Stroke Model 1: Middle Cerebral Artery Occlusion (MCAO) - Intraluminal Suture Method

This protocol describes the induction of transient focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal suture.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Heating pad to maintain body temperature at 37°C

-

Operating microscope or surgical loupes

-

Microsurgical instruments

-

4-0 nylon monofilament suture with a rounded tip (silicone-coated or flame-rounded)

-

6-0 silk sutures

-

This compound oxalate

-

Vehicle (e.g., sterile saline)

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in a supine position on a heating pad to maintain normothermia.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Suture Insertion:

-

Carefully dissect the arteries from the surrounding nerves and connective tissue.

-

Ligate the distal end of the ECA with a 6-0 silk suture.

-

Place a temporary ligature or microvascular clip on the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).

-

A slight resistance indicates proper placement.

-

-

Occlusion and Reperfusion:

-

Maintain the suture in place for the desired occlusion period (e.g., 60, 90, or 120 minutes).

-

For reperfusion, carefully withdraw the suture until the tip is back in the ECA stump.

-

Remove the temporary ligatures from the CCA and ICA to allow blood flow to resume.

-

Close the cervical incision.

-

-

This compound Administration:

-

Prepare a solution of this compound oxalate in a suitable vehicle.

-

Administer this compound (e.g., 10 mg/kg) intraperitoneally 15 minutes prior to the induction of ischemia. Alternatively, a daily dose of 15 mg/kg can be administered.

-

-

Post-Operative Care:

-

Allow the rat to recover in a warm cage.

-

Provide soft food and water ad libitum.

-

Monitor for any signs of distress.

-

Outcome Assessments:

-

Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system (see Table 2).

-

Infarct Volume Measurement (TTC Staining):

-

At a predetermined time point (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain with cold PBS.

-

Remove the brain and slice it into 2 mm coronal sections.

-

Immerse the slices in a 2% solution of TTC in PBS at 37°C for 15-30 minutes.

-

Healthy tissue will stain red, while the infarcted area will remain white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software.

-

Ischemic Stroke Model 2: Microsphere Embolism

This protocol describes the induction of multifocal cerebral ischemia by injecting microspheres into the internal carotid artery.

Materials:

-

Male Wistar rats

-

Anesthesia

-

Microspheres (e.g., 48 µm diameter) suspended in a suitable vehicle

-

Microsurgical instruments

-

This compound oxalate

-

Vehicle (e.g., sterile saline)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) as described in the MCAO protocol.

-

-

Microsphere Injection:

-

Ligate the ECA.

-

Temporarily clamp the CCA.

-

Introduce a fine needle or cannula into the CCA and advance it to the bifurcation of the ICA.

-

Inject a suspension of microspheres (e.g., 900 microspheres of 48 µm diameter) into the right internal carotid artery.

-

Remove the needle/cannula and the clamp on the CCA.

-

Close the incision.

-

-

This compound Administration:

-

Administer this compound (15 mg/kg/day) intraperitoneally, starting from the first day after the embolism and continuing for the duration of the experiment.

-

-

Post-Operative Care:

-

Provide post-operative care as described in the MCAO protocol.

-

Outcome Assessments:

-

Cerebral Blood Flow Measurement: Cerebral blood flow can be measured at various time points using techniques like laser Doppler flowmetry or hydrogen clearance.

-

Infarct Volume Measurement (TTC Staining): Assess infarct volume using TTC staining as described in the MCAO protocol at different time points (e.g., 3, 7, and 28 days).

-

Behavioral and Neurological Assessments: Conduct a battery of behavioral tests to assess motor and cognitive function.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of this compound are believed to be mediated through two primary signaling pathways:

-

5-HT2A Receptor Antagonism: During cerebral ischemia, there is an excess release of serotonin (5-HT), which binds to 5-HT2A receptors on vascular smooth muscle cells and platelets. This leads to vasoconstriction and platelet aggregation, exacerbating the ischemic damage. This compound, as a 5-HT2A receptor antagonist, blocks these effects, thereby improving microcirculation in the ischemic penumbra.

-

Enhancement of Cellular Metabolism: this compound has been shown to improve cellular energy metabolism by enhancing the activity of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This leads to increased ATP production, which is crucial for neuronal survival under ischemic conditions.

References

- 1. Possible therapeutic effect of this compound oxalate on brain energy metabolism after microsphere-induced cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects neurons against ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Naftidrofuryl in Human Plasma

Introduction

Naftidrofuryl is a vasodilator agent used in the treatment of peripheral and cerebral vascular disorders. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note presents a detailed protocol for the determination of this compound in human plasma samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. The described methods are sensitive, specific, and have been validated for their accuracy and precision.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC methods for this compound quantification in plasma, compiled from various validated methods.

Table 1: HPLC Chromatographic Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

| HPLC Column | Spheri-5 RP-C8 (220 x 4.6 mm, 5 µm)[1] | SAS Hypersil (Reversed Phase)[2] | Zodiac C18 (100mm x 4.6mm, 3µm)[3] |

| Mobile Phase | Acetonitrile:0.05 M Sodium Acetate:Triethylamine (40:60:0.1, v/v/v), pH 5.5[1] | Acetonitrile:0.5% (w/v) KH₂PO₄:Diethylamine (50:50:0.05, v/v/v), pH 7.3[2] | Acetonitrile:Tetrabutyl-ammonium buffer (90:10, v/v), pH 7.0 |

| Flow Rate | 1.5 mL/min | Not Specified | 1.0 mL/min |

| Injection Volume | Not Specified | Not Specified | 20 µL |

| Detection | UV at 225 nm | Fluorimetric | UV at 282 nm |

| Internal Standard | Not Specified | Verapamil Hydrochloride | Not Specified |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 0.1 - 25 µg/mL | 4 - 300 ng/mL | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.997 |

| Limit of Detection (LOD) | 0.03 µg/mL | 0.6 ng/mL | 12.914 µg/mL |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 39.132 µg/mL |

| Accuracy (Recovery) | Not Specified | 96.6 - 101.4% | Not Specified |

| Precision (RSD) | Not Specified | 1.1 - 3.0% | Not Specified |

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted in the following diagram.

Caption: Workflow for this compound quantification in plasma.

Experimental Protocols

Detailed methodologies for sample preparation and HPLC analysis are provided below.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method using a reversed-phase column for the isolation of this compound from human plasma.

Materials and Reagents:

-

Human plasma (with K2-EDTA as anticoagulant)

-

This compound reference standard

-

Verapamil Hydrochloride (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Diethylamine

-

Water (deionized or Milli-Q)

-

Solid-Phase Extraction Cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound and Verapamil HCl in methanol.

-

Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol/water).

-

Prepare the mobile phase: Acetonitrile, 0.5% (w/v) KH₂PO₄, and diethylamine (50:50:0.05, by vol.), adjusted to pH 7.3.

-

-

Sample Pre-treatment:

-

Thaw frozen plasma samples at room temperature.

-

To 1 mL of plasma, add a known amount of the internal standard (Verapamil Hydrochloride).

-

Vortex the sample for 30 seconds.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

-

Elution: Elute this compound and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

-

Vortex for 30 seconds to ensure complete dissolution.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Analyze the sample using the chromatographic conditions specified in Table 1, Method 2.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for LLE, which is a common alternative to SPE for plasma sample preparation.

Materials and Reagents:

-

Human plasma (with K2-EDTA as anticoagulant)

-

This compound reference standard

-

Internal Standard (e.g., a structurally similar compound)

-

Extraction Solvent (e.g., Dichloromethane, Ethyl Acetate, or Tert-Butyl Methyl Ether)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Preparation of Solutions:

-

Prepare stock and working standard solutions of this compound and the internal standard in methanol.

-

-

Sample Pre-treatment:

-

To 1 mL of plasma in a centrifuge tube, add a known amount of the internal standard.

-

Vortex for 30 seconds.

-

-

Liquid-Liquid Extraction:

-

Add 5 mL of the extraction solvent (e.g., dichloromethane) to the plasma sample.

-

Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

-

Vortex for 30 seconds.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Analyze the sample using appropriate chromatographic conditions, such as those listed in Table 1.

-

Data Analysis and Quantification

-

Peak Identification and Integration: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Integrate the peak areas.

-

Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and a constant concentration of the internal standard. Process these standards using the same extraction procedure as the unknown samples.

-

Plot the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration of this compound to construct a calibration curve.

-

Quantification: Determine the concentration of this compound in the unknown plasma samples by interpolating the peak area ratios from the calibration curve.

Conclusion

The HPLC methods described in this application note provide a robust and reliable framework for the quantification of this compound in human plasma. The choice between SPE and LLE for sample preparation will depend on the specific laboratory resources and desired throughput. Proper method validation is essential to ensure the accuracy, precision, and reliability of the results for clinical and research applications.

References

- 1. A validated HPLC method for the simultaneous determination of this compound oxalate and its degradation product (metabolite), this compound acid: applications to pharmaceutical tablets and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid Phase Extraction of this compound from Human Plasma for High-Perform¬ance Liquid Chromatography Analysis â Vitas Analytical Services [vitas.no]

- 3. biomedres.us [biomedres.us]

Application Notes and Protocols: Investigating the Effects of Naftidrofuryl on Macrophage Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naftidrofuryl is a vasoactive compound with known anti-inflammatory properties. Recent studies suggest its potential to modulate macrophage activity, a key player in the inflammatory response. These application notes provide a comprehensive set of protocols to study the effects of this compound on macrophage polarization, cytokine production, and associated signaling pathways in vitro. The human monocytic cell line, THP-1, is used as a model system due to its ability to differentiate into macrophage-like cells and its relevance in immunological research.

Data Presentation

Table 1: Expected Outcomes of this compound Treatment on Macrophage Polarization Markers

| Treatment Group | M1 Marker (CD38) Expression (MFI) | M2 Marker (CD206) Expression (MFI) |

| Untreated Control | Baseline | Baseline |

| LPS (100 ng/mL) | Increased | Decreased |

| This compound (low dose) + LPS | Moderately Increased | Slightly Increased |

| This compound (high dose) + LPS | Significantly Decreased | Significantly Increased |

| This compound alone | No significant change | No significant change |

| MFI: Mean Fluorescence Intensity |

Table 2: Expected Outcomes of this compound Treatment on Inflammatory Cytokine and Signaling Proteins

| Treatment Group | IL-10 Secretion (pg/mL) | TLR4 Protein Expression (relative to control) | NLRP3 Protein Expression (relative to control) |

| Untreated Control | Baseline | 1.0 | 1.0 |

| LPS (100 ng/mL) | Increased | Increased | Increased |

| This compound (low dose) + LPS | Moderately Increased | Moderately Decreased | Moderately Decreased |

| This compound (high dose) + LPS | Significantly Increased | Significantly Decreased | Significantly Decreased |

| This compound alone | No significant change | No significant change | No significant change |

Experimental Protocols

THP-1 Cell Culture and Differentiation

This protocol describes the culture of THP-1 human monocytic cells and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

-

THP-1 cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 12-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture THP-1 cells in suspension in complete RPMI-1640 medium.

-

Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

-

To differentiate, seed THP-1 cells into 6-well or 12-well plates at a density of 5 x 10^5 cells/mL.

-

Add PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 48 hours. During this time, the cells will adhere to the plate and differentiate into M0 macrophages.

-

After 48 hours, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with fresh, warm RPMI-1640 medium.

-

Add fresh complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.

Macrophage Polarization and this compound Treatment

This protocol details the polarization of differentiated THP-1 macrophages and their treatment with this compound.

Materials:

-

Differentiated THP-1 macrophages (from Protocol 1)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound oxalate (prepare stock solution in DMSO and dilute in culture medium)

-

Complete RPMI-1640 medium

Protocol:

-

Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) in complete RPMI-1640 medium. A vehicle control (DMSO) should also be prepared.

-

Remove the resting medium from the differentiated THP-1 cells.

-

Add the this compound-containing medium or vehicle control to the respective wells.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

To induce M1 polarization, add LPS to a final concentration of 100 ng/mL to the designated wells.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and harvest the cells for flow cytometry or Western blotting.

Flow Cytometry for Macrophage Polarization Markers

This protocol outlines the staining procedure for analyzing M1 (CD38) and M2 (CD206) macrophage surface markers.

Materials:

-

Harvested macrophages

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Anti-human CD38 antibody (e.g., Clone HIT2 or AT-1)[1]

-

Isotype control antibodies

-

Flow cytometer

Protocol:

-

Detach the adherent macrophages using a non-enzymatic cell dissociation solution.

-

Wash the cells with ice-cold FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in FACS buffer.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Add the fluorochrome-conjugated anti-human CD38, anti-human CD206, and corresponding isotype control antibodies at the manufacturer's recommended concentration (typically 0.25-1 µg per 10^6 cells)[4][5].

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire the data on a flow cytometer.

-

Gating Strategy: First, gate on the macrophage population based on forward and side scatter properties to exclude debris. Then, from this population, create a quadrant plot for CD38 and CD206 expression to identify M1 (CD38+), M2 (CD206+), and double-positive or double-negative populations.

Western Blotting for TLR4 and NLRP3

This protocol describes the detection of TLR4 and NLRP3 protein expression in macrophage lysates.

Materials:

-

Harvested macrophages

-

RIPA lysis buffer (e.g., 20mM Tris-HCL pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-TLR4 antibody (e.g., Clone 76B357.1, recommended dilution 1-3 µg/mL)

-

Anti-NLRP3 antibody (e.g., Clone EPR23094-1 or 768319, recommended dilution 1:1000 or 2 µg/mL respectively)

-

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Lyse the harvested macrophages in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TLR4 or anti-NLRP3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).

ELISA for IL-10

This protocol is for the quantification of IL-10 in the cell culture supernatants.

Materials:

-

Collected cell culture supernatants

-

Human IL-10 ELISA kit (follow manufacturer's instructions)

-

Microplate reader

Protocol:

-

Thaw the collected supernatants on ice.

-

Prepare the IL-10 standards and samples according to the ELISA kit manual. This typically involves serial dilutions of a known standard to generate a standard curve.

-

Add the standards and samples to the pre-coated microplate wells.

-

Perform the incubations with detection antibody and enzyme conjugate as per the kit protocol.

-

Add the substrate and stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-10 in the samples by interpolating from the standard curve.

Mandatory Visualizations

Caption: Experimental workflow for studying this compound's effects.

Caption: Proposed signaling pathway of this compound in macrophages.

References

Protocol for Assessing Naftidrofuryl's Impact on Walking Distance in Mice

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naftidrofuryl is a vasoactive compound with a dual mechanism of action that makes it a candidate for improving walking distance, particularly in conditions of peripheral arterial disease. Its therapeutic effects are primarily attributed to its function as a selective 5-HT2 receptor antagonist and its ability to enhance cellular metabolism. By blocking 5-HT2 receptors, this compound induces vasodilation, leading to increased blood flow to peripheral tissues. Concurrently, it optimizes cellular energy production by increasing ATP levels, which is crucial for muscle function, especially under ischemic conditions.[1][2] This protocol provides a detailed methodology for assessing the in-vivo efficacy of this compound on walking distance in a mouse model using a treadmill exhaustion test.

Mechanism of Action of this compound

This compound's primary pharmacological actions contributing to its potential for improving walking distance are:

-

5-HT2 Receptor Antagonism: Serotonin (5-HT) can cause vasoconstriction through its interaction with 5-HT2 receptors on vascular smooth muscle cells. This compound acts as an antagonist at these receptors, thereby inhibiting serotonin-induced vasoconstriction and promoting vasodilation. This leads to improved blood flow and oxygen supply to the skeletal muscles.

-

Enhancement of Cellular Metabolism: this compound has been shown to improve the efficiency of the mitochondrial respiratory chain. This leads to an increase in the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Enhanced ATP availability is particularly beneficial in ischemic muscle tissue, where oxygen and nutrient supply are limited, helping to delay the onset of fatigue.

Key Experiments and Protocols

Animal Model

For this protocol, a model of peripheral artery disease (PAD) in mice is recommended to simulate the conditions under which this compound is clinically used. A common method to induce PAD is through femoral artery ligation.

Protocol for Femoral Artery Ligation:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).

-

Surgical Preparation: Shave and disinfect the surgical area on the hind limb.

-

Incision: Make a small incision in the skin overlying the femoral artery.

-

Artery Isolation: Carefully dissect the connective tissue to expose the femoral artery.

-

Ligation: Ligate the femoral artery at a predetermined location using a surgical suture.

-

Closure: Close the incision with sutures or surgical clips.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection. Allow the animals to recover for a specified period (e.g., 7-14 days) to allow for the development of ischemia and collateral vessel formation before commencing the treatment and exercise protocol.

Drug Administration

Dosage and Administration:

Based on preclinical studies, this compound oxalate can be administered to mice via intraperitoneal (i.p.) injection or oral gavage (p.o.). A suggested dosage range for mice is 15-100 mg/kg.[1]

-

Preparation of this compound Solution: Dissolve this compound oxalate in a suitable vehicle (e.g., sterile saline or a 0.5% carboxymethylcellulose solution for oral administration).

-

Administration:

-

Intraperitoneal (i.p.) Injection: Administer the prepared solution at a volume of 10 ml/kg body weight.

-

Oral Gavage (p.o.): Administer the prepared solution directly into the stomach using a gavage needle.

-

-

Dosing Schedule: Administer this compound or the vehicle control daily for a predetermined period (e.g., 14-28 days) before and during the walking distance assessment.

Treadmill Exhaustion Test

This test is designed to measure the maximum walking distance and endurance of the mice.

Protocol for Treadmill Test:

-

Acclimatization: Acclimatize the mice to the treadmill apparatus for 3-5 consecutive days before the actual test. This involves placing the mice on the stationary treadmill for a few minutes and then running the treadmill at a low speed (e.g., 5 m/min) for 5-10 minutes.

-

Test Procedure:

-

Place the mouse in an individual lane of the treadmill.

-

Start the treadmill at an initial speed of 10 m/min for a 5-minute warm-up period.

-

After the warm-up, gradually increase the speed by 2 m/min every 2 minutes.

-

The test is concluded when the mouse reaches the point of exhaustion.

-

-

Definition of Exhaustion: Exhaustion is defined as the inability of the mouse to continue running, remaining on the electric shock grid at the rear of the treadmill for a continuous period of 10 seconds.

-

Data Collection: Record the total time run and the final speed reached for each mouse. Calculate the total walking distance.

Data Presentation

The quantitative data from the treadmill exhaustion test should be summarized in a structured table for clear comparison between the treatment and control groups.

| Group | Treatment | N | Walking Time (minutes) | Walking Distance (meters) |

| 1 | Vehicle Control | 10 | Mean ± SEM | Mean ± SEM |

| 2 | This compound (15 mg/kg) | 10 | Mean ± SEM | Mean ± SEM |

| 3 | This compound (45 mg/kg) | 10 | Mean ± SEM | Mean ± SEM |

| 4 | This compound (100 mg/kg) | 10 | Mean ± SEM | Mean ± SEM |

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Vasodilatory Effect

Caption: this compound's antagonism of the 5-HT2 receptor.

Signaling Pathway of this compound's Metabolic Effect

Caption: this compound's enhancement of cellular metabolism.

Experimental Workflow

Caption: Workflow for assessing this compound's efficacy.

References

Application Notes and Protocols for Naftidrofuryl in a Hindlimb Ischemia Animal Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Naftidrofuryl in a preclinical hindlimb ischemia animal model. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on the available scientific literature.

Introduction

Peripheral Arterial Disease (PAD) is a condition characterized by narrowed arteries leading to reduced blood flow to the limbs. In severe cases, it can progress to critical limb ischemia, causing pain at rest, ulceration, and gangrene.[1][2] this compound is a vasoactive drug that has been investigated for its therapeutic potential in PAD.[1][3] Its primary mechanisms of action include selective antagonism of 5-hydroxytryptamine (5-HT2) receptors and enhancement of intracellular aerobic metabolism.[3] By blocking 5-HT2 receptors, this compound counteracts serotonin-induced vasoconstriction, leading to vasodilation and improved blood flow. Furthermore, it stimulates the tricarboxylic acid cycle, which increases the production of adenosine triphosphate (ATP) and reduces lactic acid levels in ischemic tissues, thereby protecting cells from metabolic damage.

Mechanism of Action of this compound in Ischemia

This compound exerts its therapeutic effects through a dual mechanism involving both vascular and metabolic pathways. In the context of hindlimb ischemia, the drug is expected to improve blood supply and protect tissues from ischemic damage.

A key action of this compound is the blockade of 5-HT2 receptors on vascular smooth muscle and platelets. This action inhibits the vasoconstrictor effects of serotonin, which is often released from damaged endothelium in ischemic conditions. This leads to vasodilation and an increase in blood flow to the ischemic limb. Additionally, this compound has been shown to improve cellular metabolism by increasing ATP production, which is crucial for cell survival in low-oxygen environments. It also possesses antioxidant properties, helping to reduce oxidative stress in vascular tissues.

Experimental Protocols

I. Murine Hindlimb Ischemia Model

A widely used and effective model for studying PAD and therapeutic interventions is the surgical induction of hindlimb ischemia in mice. This model allows for the assessment of blood flow recovery, angiogenesis, and tissue damage.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (forceps, scissors, needle holder)

-

Suture material (e.g., 7-0 silk)

-

Heating pad

-

Hair removal cream

-

Laser Doppler Perfusion Imager

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Remove the hair from the hindlimb that will undergo surgery using an electric shaver and hair removal cream. Place the animal on a heating pad to maintain body temperature.

-

Surgical Incision: Make a small incision in the skin overlying the femoral artery.

-

Femoral Artery Ligation and Excision: Carefully dissect the femoral artery from the femoral vein and nerve. Ligate the proximal and distal ends of the femoral artery using 7-0 silk sutures. Excise the segment of the artery between the ligatures.

-

Wound Closure: Close the skin incision with sutures.

-

Post-operative Care: Administer analgesics as needed and monitor the animal for signs of infection or distress.

II. Administration of this compound

Based on clinical studies in humans, this compound is typically administered orally. For animal studies, oral gavage is a suitable method of administration.

Dosage:

Human clinical trials have used oral dosages of 200 mg three times a day. A study in a rat model of forebrain ischemia used an intraperitoneal dose of 10 mg/kg. Dose-ranging studies in the hindlimb ischemia model would be necessary to determine the optimal therapeutic dose. A starting point for mice could be in the range of 10-50 mg/kg/day, administered via oral gavage.

Treatment Groups:

-

Sham Group: Animals undergo the surgical procedure without ligation of the femoral artery and receive a vehicle control.

-

Ischemia + Vehicle Group: Animals undergo hindlimb ischemia surgery and receive the vehicle (e.g., saline or a suitable solvent for this compound).

-

Ischemia + this compound Group: Animals undergo hindlimb ischemia surgery and receive this compound at the selected dose(s).

III. Assessment of Efficacy

1. Blood Flow Measurement:

-

Method: Laser Doppler Perfusion Imaging (LDPI) is a non-invasive technique to measure blood flow in the microcirculation.

-

Timepoints: Measure blood flow immediately after surgery and at regular intervals (e.g., days 3, 7, 14, and 21) post-surgery.

-

Analysis: Calculate the ratio of blood flow in the ischemic limb to the contralateral, non-ischemic limb to normalize the data.

2. Assessment of Angiogenesis:

-

Method: Immunohistochemical staining of tissue sections from the ischemic muscle.

-

Markers:

-

CD31 (PECAM-1): To quantify capillary density.

-

α-smooth muscle actin (α-SMA): To identify arterioles.

-

-

Analysis: Quantify the number of capillaries and arterioles per muscle fiber or per unit area.

3. Functional Assessment:

-

Method: Assess limb function using a semi-quantitative scale (e.g., Tarlov score) or by observing ambulatory behavior.

-

Parameters: Observe for signs of necrosis, gangrene, and autoamputation.

Quantitative Data Summary

The following table summarizes quantitative data from human clinical trials of this compound for intermittent claudication, which can serve as a benchmark for expected outcomes in preclinical models.

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Improvement in Pain-Free Walking Distance | 92% | 17% | < 0.001 | |

| Improvement in Maximum Walking Distance | 83% | 14% | < 0.001 | |

| Responder Rate (>50% improvement in PFWD) | 55% | 30% | - | |

| Relative Improvement in PFWD Ratio | 1.37 (95% CI 1.27 to 1.49) | - | < 0.001 |

Signaling Pathways

This compound's mechanism of action suggests its involvement in pathways related to vascular tone, cellular energy metabolism, and potentially angiogenesis. Ischemia is a potent stimulus for angiogenesis, a process largely driven by hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). By improving tissue oxygenation and cellular energy status, this compound may indirectly support these pro-angiogenic pathways.

The use of this compound in a hindlimb ischemia animal model provides a valuable platform to investigate its therapeutic potential for PAD. The protocols outlined in these application notes offer a framework for conducting such studies. Researchers should focus on dose-optimization and a multi-faceted approach to efficacy assessment, including blood flow measurements, histological analysis of angiogenesis, and functional outcomes. The insights gained from these preclinical studies will be crucial for the further development and clinical application of this compound in the treatment of ischemic vascular diseases.

References

Application Notes and Protocols: The Role of Naftidrofuryl in Microcirculation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Naftidrofuryl in the study of microcirculation. This document details the compound's mechanism of action, summarizes key quantitative findings from preclinical and clinical studies, and offers detailed protocols for relevant experimental procedures.

Introduction to this compound and its Effects on Microcirculation

This compound is a vasoactive agent that has been investigated for its therapeutic effects in disorders associated with impaired microcirculation, such as peripheral arterial occlusive disease (PAOD) and intermittent claudication.[1][2] Its mechanism of action is multifaceted, primarily centered on the antagonism of serotonin (5-HT2) receptors, which leads to vasodilation and improved blood flow.[1][3] Beyond its vasodilatory properties, this compound also exhibits beneficial metabolic and hemorheological effects, including enhancement of cellular energy metabolism and inhibition of platelet aggregation.[4]

Key Mechanisms of Action

This compound's influence on the microcirculation is attributed to several key mechanisms:

-

5-HT2 Receptor Antagonism: this compound acts as a potent antagonist of 5-HT2 receptors on vascular smooth muscle cells and platelets. Serotonin, released from activated platelets and damaged endothelium, is a powerful vasoconstrictor. By blocking its action, this compound helps to prevent or reverse vasoconstriction in the microvasculature, thereby improving tissue perfusion.

-

Enhanced Cellular Metabolism: In ischemic conditions, cellular energy production is compromised. This compound has been shown to enhance cellular aerobic metabolism, leading to increased production of adenosine triphosphate (ATP). This is particularly crucial for endothelial cells, helping to preserve their function and integrity under hypoxic stress.

-

Hemorheological Effects: this compound has been demonstrated to inhibit platelet aggregation induced by serotonin and other agonists. It may also improve the deformability of red blood cells, which is crucial for their passage through narrow capillaries. These effects contribute to a reduction in blood viscosity and improved microcirculatory flow.

Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound on various microcirculatory parameters as reported in published studies.

Table 1: Clinical Efficacy of this compound in Intermittent Claudication

| Parameter | Treatment Group (this compound) | Placebo Group | Study Reference |

| Change in Pain-Free Walking Distance (PFWD) | |||

| Relative Improvement vs. Placebo | 1.37-fold higher | - | |

| % Improvement (6 months) | 91.8% | 16.8% | |

| Responders (>50% improvement) | 54.7% | 30.2% | |

| Change in Maximal Walking Distance (MWD) | |||

| Relative Improvement vs. Placebo | 1.40-fold higher | - | |

| % Improvement (6 months) | 82.7% | 13.9% |

Table 2: In Vitro Effects of this compound on Platelet and Erythrocyte Function

| Parameter | This compound Concentration | Effect | Study Reference |

| Serotonin-induced Platelet Aggregation | Not specified | Significantly diminished | |

| ADP-induced Platelet Aggregation | Not specified | Significantly diminished | |

| Erythrocyte Aggregation | 5 µM | ~18% inhibition (in the presence of 1 µM serotonin) |

Table 3: Effects of this compound on Endothelial Cells and Tissue Oxygenation

| Parameter | This compound Concentration/Dose | Effect | Study Reference |

| Endothelial Cell Protection (Hypoxia) | As low as 10⁻⁹ M | Dose-dependent protection against mortality | |

| Transcutaneous Oxygen Pressure (tcpO₂) at Rest | 400 mg infusion | No significant change at central control site | |

| Transcutaneous Oxygen Pressure (tcpO₂) below knee | 400 mg infusion | Significant rise | |

| Intramuscular pO₂ at Rest (Healthy Subjects) | 100 mg tid for 1 week | ~40% increase (from 27.3 to 38.6 mmHg) | |

| Intramuscular pO₂ during Exercise (Healthy Subjects) | 100 mg tid for 1 week | Maintained higher pO₂ level |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Vasodilatory Action

References

Application Notes and Protocols: Measuring Blood Flow Changes with Naftidrofuryl using Laser Doppler Flowmetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftidrofuryl is a vasoactive agent used in the management of peripheral and cerebral vascular disorders, such as intermittent claudication and Raynaud's phenomenon.[1][2] Its therapeutic effects are primarily attributed to its dual mechanism of vasodilation and enhancement of cellular metabolism.[1] this compound acts as a selective 5-HT2 receptor antagonist, which blocks serotonin-induced vasoconstriction, leading to improved blood flow.[1] Additionally, it enhances intracellular aerobic metabolism, increasing ATP levels and protecting cells against the metabolic consequences of ischemia.[1]

Laser Doppler Flowmetry (LDF) is a non-invasive optical technique used to measure microcirculatory blood flow, or perfusion, in real-time. The method relies on the Doppler shift of laser light scattered by moving red blood cells within a small tissue volume (typically 1 mm³). LDF provides a continuous and sensitive measure of cutaneous blood flow and is a valuable tool for assessing the efficacy of vasoactive drugs.

These application notes provide a detailed protocol for utilizing Laser Doppler Flowmetry to quantify changes in cutaneous blood flow following the administration of this compound.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's vasodilatory action.

Experimental Protocols

This section outlines a detailed methodology for a placebo-controlled, double-blind, crossover study to assess the acute effects of oral this compound on cutaneous microcirculation using Laser Doppler Flowmetry.

1. Participant Recruitment and Screening:

-

Inclusion Criteria:

-

Healthy adult volunteers or patients with stable peripheral arterial disease (Fontaine stage II).

-

Age: 18-65 years.

-

Provide written informed consent.

-

-

Exclusion Criteria:

-

History of hyperoxaluria or recurrent calcium-containing renal stones.

-

Severe renal or hepatic impairment.

-

Use of other vasoactive medications within 24 hours of the study.

-

Smoking.

-

Pregnancy or lactation.

-

Known hypersensitivity to this compound.

-

2. Study Design:

-

A randomized, double-blind, placebo-controlled, crossover design is recommended.

-

Participants will attend two study visits, separated by a washout period of at least 7 days.

-

During each visit, participants will receive either a single oral dose of 200 mg this compound or a matching placebo.

-

The order of treatment (this compound or placebo) will be randomized.

3. Experimental Environment and Participant Preparation:

-

All measurements should be conducted in a quiet, temperature-controlled room (22-24°C).

-

Participants should acclimatize to the room temperature for at least 30 minutes before measurements begin.

-

Participants should be in a comfortable, supine or seated position throughout the experiment.

-

Participants should refrain from consuming caffeine or alcohol for 12 hours prior to each study visit.

4. Laser Doppler Flowmetry Measurement Protocol:

-

Instrumentation:

-

A Laser Doppler Flowmeter with a standard probe for cutaneous measurements.

-

The LDF probe should be securely attached to the skin to minimize motion artifacts.

-

-

Measurement Site:

-

The ventral aspect of the forearm is a common and suitable site for measuring cutaneous blood flow. The fingertip pulp can also be used, as it is rich in microvasculature. The site should be clean, dry, and free of hair.

-

-

Procedure:

-

Baseline Measurement: After the acclimatization period, attach the LDF probe to the measurement site. Record baseline cutaneous blood flow for 10-15 minutes to ensure a stable signal.

-

Drug Administration: Administer a single oral dose of 200 mg this compound or placebo with a glass of water.

-

Post-Dose Monitoring: Continuously record the LDF signal for at least 120 minutes post-administration. Peak plasma concentrations of this compound are typically observed within 2-3 hours.

-

Data Acquisition: The LDF output, typically in arbitrary perfusion units (PU), should be continuously recorded using appropriate data acquisition software.

-

5. Data Analysis:

-

The primary outcome is the change in cutaneous blood flow from baseline.

-

Calculate the average perfusion for the 10-minute baseline period.

-

Calculate the average perfusion over 10-minute intervals post-dosing.

-

Express the post-dose blood flow as a percentage change from the baseline.

-

Cutaneous Vascular Conductance (CVC) can also be calculated by dividing the LDF flux by the mean arterial pressure (MAP) to account for any changes in systemic blood pressure (CVC = LDF PU / MAP mmHg).

-

Statistical analysis (e.g., paired t-test or repeated measures ANOVA) should be used to compare the effects of this compound and placebo on cutaneous blood flow over time.

Experimental Workflow

Caption: Experimental workflow for LDF measurement of blood flow with this compound.

Data Presentation

The following table presents hypothetical but representative data illustrating the expected outcomes from the described protocol.

| Time Point | Mean Blood Flow (PU) - Placebo | Mean Blood Flow (PU) - this compound (200 mg) | % Change from Baseline - Placebo | % Change from Baseline - this compound |

| Baseline | 45.2 ± 5.1 | 46.1 ± 4.9 | 0% | 0% |

| 30 min post | 45.8 ± 5.3 | 55.3 ± 6.2 | +1.3% | +20.0% |

| 60 min post | 46.1 ± 4.9 | 64.5 ± 7.1 | +2.0% | +40.0% |

| 90 min post | 45.5 ± 5.0 | 69.2 ± 7.5 | +0.7% | +50.1% |

| 120 min post | 45.3 ± 5.2 | 66.4 ± 7.0 | +0.2% | +44.0% |

Data are presented as mean ± standard deviation. PU = Perfusion Units.

Conclusion

Laser Doppler Flowmetry offers a reliable and non-invasive method to quantify the effects of this compound on cutaneous microcirculation. The provided protocols and workflow diagrams offer a standardized approach for researchers and drug development professionals to assess the pharmacodynamic effects of this vasoactive agent. Rigorous adherence to the experimental design and data analysis procedures will ensure the generation of high-quality, reproducible data to elucidate the impact of this compound on peripheral blood flow.

References

Troubleshooting & Optimization

Addressing vehicle effects in in vivo studies of Naftidrofuryl

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naftidrofuryl in in vivo studies. The focus is on addressing potential vehicle-effects to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common vehicles used for in vivo administration of this compound?

A1: Due to this compound's physicochemical properties, it is often formulated with a combination of solvents and surfactants to achieve a suitable concentration for in vivo dosing. Commonly used vehicles include:

-